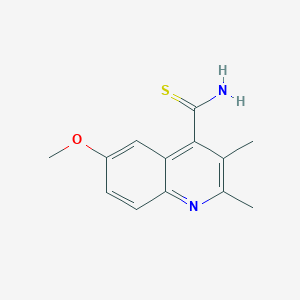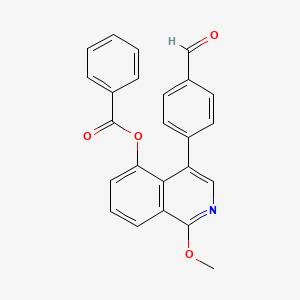![molecular formula C10H6N2S4 B12897191 5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)- CAS No. 125113-35-1](/img/structure/B12897191.png)
5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)- is a complex organic compound with the molecular formula C10H6N2S4. This compound is known for its unique structure, which includes two fused dithiolo rings and a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)- typically involves the reaction of bis(N-tosylpyrrole) with sulfur sources under specific conditions. One common method includes the use of Lawesson’s reagent, which facilitates the formation of the dithiolo rings . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the sulfur-containing intermediates.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Bromine, iodine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Cleaved dithiolo rings
Substitution: Halogenated derivatives
Scientific Research Applications
5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it an effective component in organic electronic devices . Additionally, its ability to undergo oxidation and reduction reactions enables it to modulate biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5H-1,3-Dithiolo[4,5-c]pyrrole: A simpler analog with similar dithiolo and pyrrole rings.
2-(1,3-Dithiol-2-ylidene)-5H-1,3-dithiolo[4,5-c]pyrrole: Another related compound with a slightly different substitution pattern.
5-Butyl-5H-1,3-dithiolo[4,5-c]pyrrole-2-thione: Contains a butyl group, adding to its hydrophobicity and altering its reactivity.
Uniqueness
The uniqueness of 5H-1,3-Dithiolo[4,5-c]pyrrole, 2-(5H-1,3-dithiolo[4,5-c]pyrrol-2-ylidene)- lies in its ability to form stable, conjugated systems that are highly conductive. This makes it particularly valuable in the field of organic electronics, where it can be used to create efficient, flexible, and lightweight electronic devices .
Properties
| 125113-35-1 | |
Molecular Formula |
C10H6N2S4 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-(5H-[1,3]dithiolo[4,5-c]pyrrol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole |
InChI |
InChI=1S/C10H6N2S4/c1-5-6(2-11-1)14-9(13-5)10-15-7-3-12-4-8(7)16-10/h1-4,11-12H |
InChI Key |
LORPDCNBXJCIRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN1)SC(=C3SC4=CNC=C4S3)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B12897144.png)


![Ethanol, 2,2'-[(5-phenyl-1H-1,2,4-triazol-3-yl)imino]bis-](/img/structure/B12897163.png)
![1-[5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12897169.png)
![4-(4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2-yl)morpholine](/img/structure/B12897200.png)
